BenchChemオンラインストアへようこそ!

Beta-Amyloid (1-39)

Amyloid aggregation kinetics Nucleation-dependent polymerization Kinetic solubility

Beta-Amyloid (1-39) [Aβ(1-39)] is the kinetically soluble, non-toxic Aβ isoform of choice for controlled seeding assays, GSM pharmacodynamic monitoring, and CAA vs. AD differential diagnosis. Unlike Aβ(1-42), it remains monomeric for hours to days, enabling precise nucleation studies and serving as a validated negative control in toxicity models. Its aggregation-dependent N-terminal conformational change generates unique epitopes for cerebrovascular amyloid-specific antibody development. High-purity Aβ(1-39) reference standard is required for quantitative LC-MS/MS assay calibration.

Molecular Formula
Molecular Weight 4230.7
Cat. No. B1578778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-39)
Molecular Weight4230.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-39) – A C-Terminally Truncated Aβ Isoform with Distinct Aggregation Kinetics, In Vivo Safety Profile, and Diagnostic Utility vs. Aβ(1-40) and Aβ(1-42)


Beta-Amyloid (1-39) [Aβ(1-39)] is a naturally occurring, 39-residue proteolytic fragment of the amyloid precursor protein (APP) that belongs to the Aβ peptide family. It is one of several C-terminal variants—including Aβ(1-37), Aβ(1-38), Aβ(1-40), Aβ(1-42), and Aβ(1-43)—that are co-deposited in cerebral amyloid plaques and cerebrovascular amyloid in Alzheimer's disease (AD) and cerebral amyloid angiopathy (CAA) [1]. Unlike the more abundant and extensively studied Aβ(1-40) and Aβ(1-42), Aβ(1-39) is classified as a 'kinetically soluble' peptide that exhibits markedly slower spontaneous aggregation, is non-toxic in systematic in vivo models, and displays a cerebrospinal fluid (CSF) abundance pattern that differentiates CAA from parenchymal AD pathology [2]. Its molecular weight is approximately 4230.7 Da (CAS 115427-62-8). These quantifiable differences make Aβ(1-39) a strategically important reference standard, experimental control, and biomarker candidate—not merely a minor isoform interchangeable with its nearest-length analogs.

Why Aβ(1-39) Cannot Be Interchanged with Aβ(1-40) or Aβ(1-42) in Experimental Design


Despite sharing a conserved N-terminal sequence with all Aβ isoforms and differing from Aβ(1-40) by a single C-terminal residue (Val40), Aβ(1-39) exhibits fundamentally different aggregation kinetics, in vivo neurotoxicity, conformational dynamics, and pathological association profiles that preclude its use as a generic substitute. While Aβ(1-42) aggregates immediately in vitro and Aβ(1-40) forms stable fibrils over hours, Aβ(1-39) remains kinetically soluble for hours to days [1]—a difference that directly impacts experimental reproducibility if the wrong isoform is selected for aggregation or seeding assays. In transgenic Drosophila, C-terminally truncated peptides including Aβ(1-39) are systematically non-toxic, whereas Aβ(1-42) severely shortens lifespan, meaning that toxicity assay conclusions are isoform-specific and cannot be generalized [2]. Furthermore, the N-terminal region of Aβ(1-39) undergoes a conformational rearrangement upon aggregation that does not occur in Aβ(1-42), indicating that antibody binding epitopes—and therefore immunoassay results—are isoform-dependent [3]. These data demonstrate that selection of the correct Aβ isoform is not a matter of convenience but a critical determinant of experimental validity.

Quantitative Differentiation Evidence: Aβ(1-39) vs. Aβ(1-40), Aβ(1-42), and Aβ(1-43)


Aggregation Kinetics: Aβ(1-39) Remains Kinetically Soluble for Hours to Days While Aβ(1-42) Aggregates Immediately

In a landmark comparative study, Jarrett, Berger, and Lansbury directly measured the aggregation kinetics of synthetic Aβ(1-39), Aβ(1-40), and Aβ(1-42) under identical in vitro conditions. Aβ(1-39) and Aβ(1-40) remained kinetically soluble for hours to days before amyloid formation commenced, whereas Aβ(1-42) and Aβ(1-43) aggregated immediately with no measurable lag phase [1]. Despite this dramatic difference in aggregation rate, all variants eventually reached similar thermodynamic solubility, demonstrating that the length of the C-terminus is a critical determinant of the nucleation rate—not the final equilibrium [1]. This is a direct, same-study, head-to-head comparison that establishes Aβ(1-39) as a slow-aggregating, nucleatable isoform suitable for seeded polymerization experiments.

Amyloid aggregation kinetics Nucleation-dependent polymerization Kinetic solubility

In Vivo Neurotoxicity: Aβ(1-39) Is Systematically Non-Toxic in Drosophila Whereas Aβ(1-42) Is Severely Toxic

A systematic in vivo analysis by Jonson et al. (2015) used improved transgenic Drosophila strains with identical chromosomal insertion sites to eliminate position effects, expressing 11 different Aβ peptides under the same GAL4/UAS driver system. Survival and activity assays demonstrated that Aβ(1-42) severely shortens lifespan and reduces locomotor activity. In direct contrast, all C-terminally truncated peptides—including Aβ(1-41), Aβ(1-40), Aβ(1-39), Aβ(1-38), and Aβ(1-37)—were categorically non-toxic, showing no significant deviation from control lifespan or activity levels [1]. This result is not a gradient effect; it is a binary functional difference driven by the presence or absence of residue 42. Histological analysis confirmed a strong correlation between in vivo toxicity and brain Aβ aggregate load [1].

In vivo neurotoxicity Drosophila melanogaster model C-terminal truncation

Protective Co-Expression: Aβ(1-39) Attenuates Aβ(1-42)-Induced Degenerative Eye Phenotype in Drosophila

Moore et al. (2015) investigated the biological significance of shorter Aβ peptides by generating transgenic Drosophila expressing Aβ(1-36), Aβ(1-37), Aβ(1-38), Aβ(1-39), Aβ(1-40), Aβ(1-42), and Aβ(1-43) independently, and also co-expressed each shorter peptide together with Aβ(1-42). Overexpression of Aβ(1-42) alone produced a clear degenerative eye phenotype. Remarkably, co-expression of Aβ(1-42) with any of the shorter peptides—including Aβ(1-39)—resulted in a visible improvement (attenuation) of the degenerative eye phenotype compared to Aβ(1-42) expression alone [1]. This is a functional demonstration that Aβ(1-39) can exert a protective, phenotype-rescuing effect when present alongside the toxic Aβ(1-42) isoform, supporting the mechanistic rationale for γ-secretase modulators that shift APP cleavage toward shorter, less toxic Aβ species.

Aβ co-expression γ-secretase modulator In vivo rescue phenotype

CSF Biomarker Signature: Aβ(1-39) Is Differentially Decreased in Cerebral Amyloid Angiopathy vs. Alzheimer's Disease

Van den Berg et al. (2024) quantified six Aβ peptide isoforms (Aβ1-34, Aβ1-37, Aβ1-38, Aβ1-39, Aβ1-40, and Aβ1-42) simultaneously in cerebrospinal fluid (CSF) from well-characterized cohorts using liquid chromatography–tandem mass spectrometry (LC-MS/MS). In patients with cerebral amyloid angiopathy (CAA), all six Aβ peptides were significantly decreased compared to non-demented controls. Critically, when comparing CAA patients to subjects with a CSF profile indicative of Alzheimer's disease pathology (AD-like subjects), all peptides except Aβ1-42 were decreased in CAA—meaning Aβ1-39, Aβ1-40, Aβ1-38, Aβ1-37, and Aβ1-34 levels are selectively lowered in CAA relative to AD [1]. This differential pattern demonstrates that a multi-peptide panel including Aβ(1-39) can distinguish vascular from parenchymal amyloid pathology, a distinction that Aβ1-42 alone cannot make.

Cerebrospinal fluid biomarker Cerebral amyloid angiopathy Differential diagnosis

N-Terminal Conformational Change Upon Aggregation: Aβ(1-39) Exposes a Neo-Epitope Not Seen in Aggregated Aβ(1-42)

Kametani et al. (1995) used a panel of site-specific antibodies to probe conformational differences between monomeric/dimeric and aggregated forms of Aβ(1-39), Aβ(1-40), and Aβ(1-42). Antibodies directed against the N-terminal region (residues 1–24) of Aβ reacted weakly or not at all with monomeric or dimeric Aβ(1-39/40). However, upon peptide incubation and aggregation, immunoreactivity against this region was substantially enhanced. In stark contrast, Aβ(1-42) maintained consistent N-terminal immunoreactivity regardless of aggregation state—antibodies bound similarly to monomeric/dimeric and aggregated Aβ(1-42) [1]. These data demonstrate that Aβ(1-39) undergoes a specific N-terminal conformational rearrangement upon transitioning from soluble to fibrillar forms, while Aβ(1-42) does not significantly alter its N-terminal conformation during β-sheet fibril formation.

Conformational epitope Aggregation-dependent antibody binding N-terminal domain

High-Value Application Scenarios for Aβ(1-39) Based on Its Quantitatively Proven Differentiation


Seeded Amyloid Polymerization Kinetic Studies Requiring a Defined, Slow-Aggregating Substrate

Because Aβ(1-39) remains kinetically soluble for hours to days while being fully competent to undergo nucleation-dependent amyloid formation when seeded by Aβ(1-42) or Aβ(26-42) [1], it is the isoform of choice for in vitro seeding experiments that require precise kinetic control. Researchers investigating the nucleation step of amyloidogenesis can use Aβ(1-39) as a homogeneous, lag-phase-defined substrate, adding pre-formed Aβ(1-42) seeds at defined time points to decouple nucleation from elongation. This experimental design is not feasible with Aβ(1-42) alone, whose immediate spontaneous aggregation precludes controlled seeding. Procurement of high-purity, monomeric Aβ(1-39) is therefore essential for structural biologists and biophysicists studying the earliest events of amyloid nucleation.

γ-Secretase Modulator (GSM) Target Engagement and Efficacy Screening in Drosophila and Mammalian Models

GSMs are designed to shift γ-secretase cleavage from Aβ(1-42) toward shorter, less toxic isoforms including Aβ(1-38) and Aβ(1-39). The demonstrated non-toxicity of Aβ(1-39) and its ability to attenuate Aβ(1-42)-mediated degenerative phenotypes in Drosophila [1] provides a direct functional rationale for using Aβ(1-39) levels as a pharmacodynamic biomarker in GSM drug development. In preclinical GSM studies, a treatment-induced increase in Aβ(1-39) concentration—measured by isoform-specific ELISA or mass spectrometry—serves as a positive efficacy signal, while the absence of Aβ(1-39)-associated toxicity supports the safety hypothesis. Pure Aβ(1-39) reference peptide is required for calibration of these quantitative assays.

Cerebral Amyloid Angiopathy (CAA) vs. Alzheimer's Disease Differential Biomarker Panel Development

The finding that CSF Aβ(1-39)—along with Aβ(1-34), Aβ(1-37), Aβ(1-38), and Aβ(1-40)—is selectively decreased in CAA patients relative to AD-like subjects, whereas Aβ(1-42) is not discriminatory between the two conditions [1], positions Aβ(1-39) as a necessary component of multiplexed LC-MS/MS biomarker panels for differential diagnosis. Clinical chemistry laboratories developing validated CAA vs. AD diagnostic assays must procure chemically defined Aβ(1-39) reference standards to establish calibration curves, determine lower limits of quantification (LLOQ), and ensure inter-laboratory reproducibility. The peptide's relatively low CSF abundance (~1–10 ng/mL range) demands high-purity material with precisely characterized (e.g., AAA, MS) peptide content for accurate quantification.

Conformation-Specific Antibody Generation Targeting Aggregation-Dependent Neo-Epitopes

The aggregation-dependent conformational change in the N-terminal region of Aβ(1-39)—a feature not shared by Aβ(1-42)—creates a unique opportunity for generating antibodies that selectively recognize aggregated Aβ(1-39) deposits while sparing monomeric forms [1]. Such antibodies could be used to distinguish cerebrovascular amyloid (predominantly Aβ(1-39) and Aβ(1-40)) from parenchymal plaque amyloid (predominantly Aβ(1-42)) in immunohistochemical applications. Antibody developers and histopathology laboratories require well-characterized, aggregation-state-controlled Aβ(1-39) preparations as both immunogen and screening antigen to achieve the desired conformational specificity.

Quote Request

Request a Quote for Beta-Amyloid (1-39)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.